Magnesium;ethyne;chloride

Catalog No.
S3317833
CAS No.
65032-27-1
M.F
C2HClMg
M. Wt
84.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium;ethyne;chloride

CAS Number

65032-27-1

Product Name

Magnesium;ethyne;chloride

IUPAC Name

magnesium;ethyne;chloride

Molecular Formula

C2HClMg

Molecular Weight

84.79 g/mol

InChI

InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1

InChI Key

GWGVDNZFTPIGDY-UHFFFAOYSA-M

SMILES

C#[C-].[Mg+2].[Cl-]

Canonical SMILES

C#[C-].[Mg+2].[Cl-]

Magnesium;ethyne;chloride, also known as ethynylmagnesium chloride, is an organometallic compound with the chemical formula C₂H₃ClMg. This compound features an ethynyl group (C≡C-H) attached to a magnesium atom, which is also bonded to a chloride ion. Ethynylmagnesium chloride is typically a colorless liquid and is recognized for its significant reactivity and versatility in organic synthesis, making it a valuable reagent in various

  • Corrosive: The chloride ion can be corrosive and irritate skin and eyes upon contact.
  • Air and moisture sensitive: The ethynide ion (C₂²⁻) is highly reactive and may react with moisture or air, potentially releasing flammable or explosive gases.
  • Organic Synthesis

    Organometallic reagents like Grignard reagents, which are typically magnesium halides containing alkyl or aryl groups, are widely used in organic chemistry for carbon-carbon bond formation. Ethynylmagnesium chloride, with its ethynyl group, could potentially act as a nucleophile in similar reactions, although specific examples for this compound are scarce in literature. Research on related alkynylmagnesium halides suggests their role in the synthesis of complex organic molecules ().

  • Catalysis

    There's ongoing exploration into the use of organometallic complexes as catalysts in various chemical reactions. The unique reactivity of magnesium-acetylide complexes makes them attractive candidates for catalyst development. Studies have shown their potential for promoting cycloaddition reactions, which are useful for creating new cyclic structures in organic molecules (). Further research is needed to determine the specific catalytic properties of ethynylmagnesium chloride.

  • Material Science

    Organometallic compounds are being investigated for their potential applications in material science. The specific properties of ethynylmagnesium chloride are not well documented, but research into related magnesium-acetylide complexes suggests their role in the formation of novel materials. For instance, studies have explored their use as precursors for the synthesis of metal acetylide frameworks (MAFs), which are porous materials with potential applications in gas storage and separation ().

  • Addition Reactions: It can react with carbonyl compounds such as aldehydes and ketones, resulting in the formation of alcohols.
  • Substitution Reactions: The compound can react with alkyl halides to generate new carbon-carbon bonds.
  • Reduction Reactions: Under specific conditions, it can reduce various functional groups .

The general reaction for its synthesis involves the interaction of magnesium with ethyne (acetylene) in a suitable solvent like tetrahydrofuran:

Mg+C2H2C2H3MgCl\text{Mg}+\text{C}_2\text{H}_2\rightarrow \text{C}_2\text{H}_3\text{MgCl}

This reaction typically occurs under an inert atmosphere to prevent oxidation of magnesium.

Ethynylmagnesium chloride is primarily synthesized through the reaction of magnesium metal with acetylene gas in an ether solvent, such as tetrahydrofuran or diethyl ether. The procedure typically requires the following steps:

  • Preparation of Magnesium: High-purity magnesium is used to ensure optimal reaction conditions.
  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Reaction Process: Acetylene is bubbled through a suspension of magnesium in the ether solvent until the desired product forms, usually monitored by changes in color or phase .

Ethynylmagnesium chloride has diverse applications across various fields:

  • Organic Synthesis: It serves as a crucial reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: This compound is used to create advanced materials with tailored properties.
  • Catalysis: Ethynylmagnesium chloride can act as a catalyst to enhance reaction rates and selectivity in chemical processes .

Research into the interactions of ethynylmagnesium chloride with other compounds primarily focuses on its reactivity patterns. For instance, studies have shown that it effectively reacts with carbonyl compounds to form alcohols and can engage in substitution reactions with alkyl halides. These interactions are vital for understanding its utility as a reagent in organic synthesis .

Ethynylmagnesium chloride shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaCharacteristicsUnique Features
Magnesium ChlorideMgCl₂Inorganic compound used widely in industrial applicationsLacks organic reactivity compared to organometallics
Ethylmagnesium ChlorideC₂H₅MgClContains an ethyl group; used similarly in organic synthesisEthyl group offers different reactivity profile
Phenylmagnesium ChlorideC₆H₅MgClContains a phenyl group; useful for aromatic chemistryReactivity towards electrophiles differs

Ethynylmagnesium chloride's distinctive feature lies in its ethynyl group, which enhances its ability to form carbon-carbon bonds, making it particularly valuable in synthetic organic chemistry

Pioneering Work in Magnesium-Acetylene Complex Formation

Early 20th-Century Discoveries in Alkali Metal Acetylides

The foundation of acetylide chemistry emerged with alkali metal derivatives. In 1901, François Auguste Victor Grignard’s seminal work on organomagnesium halides (RMgX) revolutionized carbon-carbon bond formation, though initial acetylide research focused on sodium and potassium. Monosodium acetylide (NaC≡CH), first synthesized via deprotonation of acetylene using sodium amide (NaNH₂) in liquid ammonia, demonstrated the feasibility of stable acetylide anions. This discovery, paralleling Grignard’s RMgX reagents, revealed alkali metals’ capacity to stabilize reactive carbanionic species. By the 1920s, sodium and potassium acetylides were established as nucleophilic agents, though their pyrophoric nature and limited solubility in nonpolar media necessitated alternative metal frameworks.

Transition to Magnesium-Based Systems in Anhydrous Media

The shift toward magnesium acetylides began with Grignard’s observation that ether solvents stabilized organomagnesium intermediates. While classical Grignard reagents (RMgX) primarily involved alkyl/aryl groups, researchers in the 1930s explored acetylide analogues. Magnesium’s intermediate electronegativity (χ = 1.31) between alkali metals (e.g., Na: χ = 0.93) and transition metals allowed partial covalent character in Mg–C bonds, mitigating the extreme reactivity of alkali acetylides. Early syntheses of ClMgC≡CH involved reacting acetylene with magnesium chloride (MgCl₂) in anhydrous diethyl ether, though yields were inconsistent due to competing Schlenk equilibria (2 RMgX ⇌ R₂Mg + MgX₂).

Evolution of Synthetic Protocols (1930s–1970s)

Breakthroughs in Ammonia-Mediated Synthesis Routes

Liquid ammonia emerged as a pivotal solvent for acetylide formation in the 1940s. Its low dielectric constant (ε = 22 at −33°C) and strong solvation of alkali cations facilitated deprotonation of terminal alkynes. For magnesium systems, however, ammonia’s coordination to Mg²⁺ posed challenges. Innovations such as the use of pre-formed sodium acetylides (NaC≡CR) with MgCl₂ in ammonia enabled transmetalation, yielding ClMgC≡CR with improved purity. This approach circumvented direct Mg/HC≡CH reactions, which often produced heterogeneous mixtures due to Mg’s passivation layer.

Solvent System Advancements: Ether vs. Hydrocarbon Media

The 1950s–1970s saw systematic comparisons of solvent effects on acetylide stability. Diethyl ether, while ideal for Grignard reagents, limited ClMgC≡CH solubility due to its moderate donicity (DN = 19.2 kcal/mol). Tetrahydrofuran (THF; DN = 20.0 kcal/mol) offered superior Mg²⁺ solvation, shifting Schlenk equilibria toward MgCl₂ and R₂Mg, thereby complicating acetylide isolation. Hydrocarbon solvents like toluene (DN = 0.1 kcal/mol) minimized Mg²⁺ solvation but required activating agents (e.g., triethylaluminum) to initiate acetylene deprotonation. Table 1 summarizes solvent impacts on reaction outcomes.

Table 1: Solvent Effects on Magnesium Ethynyl Chloride Synthesis

SolventDielectric Constant (ε)Donor Number (DN)Dominant Mg SpeciesAcetylide Yield (%)
Diethyl ether4.319.2RMgX45–60
THF7.620.0R₂Mg + MgX₂<20
Toluene2.40.1RMgX (with AlEt₃)70–85

Modern Paradigm Shifts in Acetylide Reactivity Studies

Mechanistic Insights from Stoichiometric Control Experiments

21st-century studies employing stoichiometric Mg:acetylene ratios revealed nuanced reactivity. For instance, a 1:1 MgCl₂:HC≡CH ratio in THF produces ClMgC≡CH, whereas a 1:2 ratio favors Mg(C≡CH)₂ alongside MgCl₂. Kinetic isotope effect (KIE) analyses demonstrated that C–H bond cleavage in acetylene (kH/kD ≈ 3.2) is rate-limiting, underscoring the importance of base strength in deprotonation. Furthermore, in situ NMR spectroscopy identified contact ion pairs (CIPs) between Mg²⁺ and acetylide anions in ethers, while solvent-separated ion pairs (SSIPs) dominate in THF.

Cross-Disciplinary Influences on Methodology Development

Collaborations between organometallic and coordination chemists have yielded innovative magnesium acetylide precursors. For example, turbo-Grignard reagents (RMgX·LiX) leverage alkali metal halides to enhance Mg center electrophilicity, enabling efficient acetylide formation at lower temperatures. Additionally, computational studies using density functional theory (DFT) have modeled Mg–acetylide bonding, predicting a bond dissociation energy (BDE) of 68 kcal/mol for ClMgC≡CH, consistent with experimental thermolysis data.

State-of-the-Art Preparation Techniques

Optimized Metal-Solvent-Acetylene Stoichiometric Ratios

Modern syntheses emphasize precision in molar ratios to maximize yield and minimize byproducts. A benchmark protocol involves reacting magnesium turnings with acetylene gas in tetrahydrofuran (THF) under inert conditions, where the optimal Mg:acetylene:THF molar ratio is 1:1.1:8.5 [6]. Deviations beyond ±5% from this ratio reduce yields by 15–20% due to incomplete metal activation or solvent-mediated side reactions [1]. Comparative studies with alternative solvents (e.g., diethyl ether) demonstrate THF’s superiority in stabilizing the reactive intermediate, achieving 92% yield versus 78% in ether [6].

Table 1: Stoichiometric Optimization in Solvent Systems

SolventMg:Acetylene RatioYield (%)Byproduct Formation (%)
THF1:1.1923.2
Diethyl Ether1:1.17812.7
Dioxane1:1.26518.9

Recent work integrates computational fluid dynamics (CFD) to model gas-liquid interfacial reactions, enabling real-time adjustments to acetylene flow rates based on magnesium surface area [3].

Temperature-Controlled Precipitation Strategies

Controlled thermal regimes (-10°C to 25°C) govern the crystallization kinetics of magnesium ethynyl chloride. Subzero temperatures (-5°C) during acetylene introduction suppress oligomerization, yielding 98% pure product [1]. Conversely, gradual warming to 20°C post-reaction initiates controlled precipitation, reducing occluded solvent content by 40% compared to rapid quenching [6]. Advanced cryogenic reactors equipped with Peltier cooling modules achieve ±0.5°C stability, critical for industrial-scale batches .

Novel Reactor Design Innovations

Continuous Flow Systems for Large-Scale Production

Traditional batch reactors face limitations in heat dissipation and mixing efficiency. Continuous flow systems utilizing segmented gas-liquid microchannels (500 µm diameter) enhance mass transfer coefficients by 3–5 orders of magnitude . A representative setup combines:

  • Magnesium Chip Cartridges: Packed-bed modules with 2–5 mm magnesium chips (85% porosity)
  • THF-Acetylene Coaxial Feed: Laminar flow regime (Re < 2,000) ensuring uniform contact
  • Inline Filtration: Ceramic membranes (0.1 µm pore size) for product isolation

This configuration achieves 89% conversion in 12 minutes residence time, outperforming batch systems requiring 2–4 hours [6].

Microfluidic Approaches to Reaction Kinetics Control

Lab-on-chip devices with integrated piezoelectric actuators enable precise manipulation of reaction parameters:

  • Droplet-Based Reactors: 100 nL THF droplets containing 10 µg magnesium powder react with acetylene bubbles (50 µm diameter), achieving 95% yield through enhanced interfacial area
  • Electrokinetic Mixing: Applied potentials (5–10 V/cm) align magnesium particles into conductive networks, accelerating electron transfer rates by 300% [3]

Table 2: Performance Metrics of Microreactor Designs

Reactor TypeSurface Area (m²/g)Yield (%)Throughput (kg/h)
Packed-Bed Continuous15.2894.7
Droplet Microfluidic210.5950.8
Electrokinetic Chip184.7970.5

Process Analytical Technology Integration

Real-Time Monitoring of Acetylide Formation Pathways

Fourier-transform infrared (FTIR) probes with attenuated total reflectance (ATR) sensors track key intermediates:

  • C≡C Stretch: 2,100–2,250 cm⁻¹ signature confirms acetylide formation [1]
  • Mg-Cl Vibration: 450–550 cm⁻¹ band indicates chloride coordination [6]

Multivariate analysis of spectral data enables closed-loop control, reducing off-spec product by 22% .

Machine Learning-Driven Optimization Algorithms

Neural networks trained on 15,000 historical reaction records predict optimal conditions with 94% accuracy:

  • Input Variables: Mg particle size, solvent polarity index, acetylene partial pressure
  • Output Targets: Yield, purity, reaction time

Table 3: Machine Learning Model Performance

AlgorithmMAE (Yield)R² (Purity)Inference Time (ms)
Random Forest2.1%0.9145
Gradient Boosting1.8%0.9362
Neural Network1.5%0.9628

Hybrid models combining mechanistic equations with deep learning reduce experimental optimization cycles from 30 to 5 iterations [3].

Quantum Chemical Modeling of Bonding Environments

Electron Density Analysis of Magnesium-Carbon Triple Carbon Interactions

The electron density distribution in magnesium ethyne chloride reveals distinctive bonding characteristics that differentiate this organometallic compound from conventional ionic or covalent systems [1] [2]. Density functional theory calculations employing the B3LYP functional have demonstrated that the magnesium-carbon triple carbon interaction exhibits significant charge transfer from the metal center to the alkyne π-system [3]. The electron density analysis indicates that the magnesium atom adopts a partially ionic character with an effective charge of approximately +1.7, while the ethyne moiety carries a corresponding negative charge distribution [4].

Computational studies using high-level quantum chemical methods have revealed that the bonding environment around magnesium in ethynylmagnesium chloride involves hybridization between magnesium 3s and 3p orbitals with the π-orbitals of the ethyne ligand [5]. The electron density maps generated through crystal orbital overlap population analysis show substantial orbital mixing between the magnesium d-orbitals and the carbon 2p orbitals of the acetylide unit [6]. These interactions result in a bond length of approximately 2.02 Angstroms for the magnesium-carbon bond, which is consistent with partially ionic organometallic bonding [7].

The polarization effects within the magnesium-ethyne system have been quantified through natural bond orbital analysis, revealing significant electron donation from the acetylide π-system to vacant magnesium orbitals [8]. Mulliken population analysis demonstrates that approximately 0.8 electrons are transferred from the ethyne unit to the magnesium center, creating a dipolar bonding situation [9]. The resulting electron density distribution exhibits asymmetric characteristics, with higher electron density concentrated around the carbon atoms of the ethyne group compared to the magnesium center [10].

Quantum Chemical ParameterCalculated ValueComputational Method
Magnesium-Carbon Bond Length2.02 ÅB3LYP/6-31G*
Electron Transfer0.8 electronsNatural Bond Orbital Analysis
Magnesium Partial Charge+1.7Hirshfeld Analysis
Bond Dissociation Energy47.3 kcal/molMP2/6-311++G**

Comparative Studies with Alkali Metal Analogues

Comparative quantum chemical investigations of magnesium ethyne chloride with analogous alkali metal acetylides reveal fundamental differences in bonding characteristics and electronic structure [11] [12]. Lithium acetylide exhibits significantly more covalent character compared to magnesium ethyne chloride, with calculated overlap populations indicating stronger orbital mixing between metal and carbon centers [3]. The lithium-carbon bond length of 1.98 Angstroms is notably shorter than the corresponding magnesium-carbon distance, reflecting the smaller ionic radius of lithium and enhanced covalent interactions [13].

Sodium and potassium acetylides demonstrate increasingly ionic bonding patterns when compared to the magnesium system [14]. Electron density analysis reveals that sodium acetylide exhibits minimal orbital overlap between metal d-orbitals and carbon π-systems, with electron transfer occurring primarily through electrostatic interactions [15]. The calculated binding energies for alkali metal acetylides follow the trend: lithium acetylide (52.1 kcal/mol) > magnesium ethyne chloride (47.3 kcal/mol) > sodium acetylide (41.7 kcal/mol) > potassium acetylide (36.2 kcal/mol) [16].

Molecular orbital energy level diagrams demonstrate that magnesium ethyne chloride occupies an intermediate position between the highly covalent lithium system and the predominantly ionic heavier alkali metal compounds [17]. The highest occupied molecular orbital in magnesium ethyne chloride exhibits significant mixing between magnesium 3s orbitals and ethyne π-orbitals, whereas alkali metal analogues show distinct separation between metal and ligand orbital contributions [18]. Natural population analysis indicates that magnesium ethyne chloride possesses greater charge delocalization compared to sodium and potassium acetylides, but less orbital mixing than the lithium analogue [5].

Kinetic and Thermodynamic Profiling

Activation Energy Barriers in Transmetalation Reactions

Computational investigation of transmetalation reactions involving magnesium ethyne chloride has revealed activation energy barriers ranging from 21.3 to 28.7 kcal/mol, depending on the incoming metal center and reaction conditions [19]. Density functional theory calculations employing the M06-2X functional demonstrate that copper-mediated transmetalation exhibits the lowest activation barrier at 21.3 kcal/mol, followed by zinc transmetalation at 24.1 kcal/mol [16]. The transition state geometries for these processes involve four-centered intermediates where the ethyne ligand bridges between the outgoing magnesium center and the incoming metal atom [20].

The activation energy profile for palladium-catalyzed transmetalation shows a higher barrier of 26.8 kcal/mol, attributed to the necessity of coordination sphere rearrangement around the transition metal center [19]. Intrinsic reaction coordinate calculations reveal that the rate-determining step involves simultaneous magnesium-carbon bond breaking and new metal-carbon bond formation, with the transition state occurring at approximately 60% completion of the bond transfer process [20]. The calculated reaction enthalpies indicate that transmetalation with copper and zinc are thermodynamically favorable by 8.3 and 5.7 kcal/mol, respectively [21].

Temperature-dependent kinetic analysis demonstrates that transmetalation reactions follow Arrhenius behavior with pre-exponential factors ranging from 10^11 to 10^13 per second [22]. The entropy of activation values calculated for copper transmetalation (-12.4 cal/mol·K) suggest a highly ordered transition state structure, consistent with the four-centered mechanism [23]. Pressure dependence studies indicate negative activation volumes of approximately -15 cubic centimeters per mole, supporting the associative nature of the transmetalation process [24].

Metal CenterActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Entropy of Activation (cal/mol·K)
Copper21.3-8.3-12.4
Zinc24.1-5.7-10.8
Palladium26.8-3.2-15.6
Nickel28.7-1.9-18.2

Solvent Effects on Transition State Geometries

Solvation effects significantly influence the transition state geometries and activation barriers in reactions involving magnesium ethyne chloride [24]. Implicit solvation models using the polarizable continuum method demonstrate that polar aprotic solvents such as tetrahydrofuran stabilize transition states by 3.2 to 4.8 kcal/mol compared to gas-phase calculations [4]. The stabilization arises from enhanced solvation of the polarized transition state structure, where partial charges develop on the metal centers during bond reorganization [8].

Explicit solvation studies incorporating tetrahydrofuran molecules reveal direct coordination to the magnesium center, with calculated magnesium-oxygen distances of 2.12 Angstroms in the transition state [9]. The presence of coordinating solvent molecules increases the coordination number of magnesium from three to four, resulting in tetrahedral geometry around the metal center [25]. This geometric reorganization leads to a reduction in activation energy of approximately 2.7 kcal/mol for copper transmetalation reactions [19].

Comparative analysis of different solvent systems shows that dielectric constant correlates strongly with transition state stabilization [24]. High dielectric solvents such as dimethylformamide provide greater stabilization (5.1 kcal/mol) compared to lower dielectric media like toluene (1.3 kcal/mol) [21]. The calculated solvation free energies indicate that polar solvents preferentially stabilize the ionic character that develops in transition states, thereby facilitating bond reorganization processes [8].

Computational Reaction Pathway Mapping

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics simulations of magnesium ethyne chloride systems provide insights into dynamic behavior and reaction mechanisms at finite temperatures [26] [27]. Simulations conducted at 298 Kelvin using the Car-Parrinello method demonstrate that the magnesium-carbon bond exhibits significant thermal fluctuations with root-mean-square deviations of 0.08 Angstroms [28]. The ethyne ligand shows restricted rotational motion around the magnesium-carbon bond axis, with calculated rotational barriers of 4.2 kcal/mol [29].

Temperature-dependent molecular dynamics studies reveal that dissociation pathways become accessible at temperatures above 400 Kelvin [26]. The primary dissociation mechanism involves initial weakening of the magnesium-carbon bond followed by rotation of the ethyne ligand away from the metal center [27]. Trajectory analysis indicates that approximately 85% of dissociation events occur through this pathway, while alternative mechanisms involving chloride migration account for the remaining 15% [28].

Reaction pathway sampling using metadynamics techniques has identified multiple conformational states accessible to magnesium ethyne chloride [29]. The calculated free energy surface reveals three distinct minima corresponding to different orientations of the ethyne ligand relative to the magnesium-chloride axis [26]. Transition barriers between these conformational states range from 2.1 to 3.7 kcal/mol, indicating rapid interconversion at ambient temperatures [27].

Predictive Models for Byproduct Formation

Computational prediction models for byproduct formation in magnesium ethyne chloride reactions have been developed using machine learning approaches trained on quantum chemical data [30] [17]. These models successfully predict the formation of magnesium chloride and acetylene as primary decomposition products with 94% accuracy when compared to experimental observations [31]. The predictive framework incorporates molecular descriptors derived from electronic structure calculations, including bond orders, atomic charges, and orbital energies [6].

Statistical analysis of reaction pathways reveals that byproduct formation probabilities depend strongly on reaction temperature and the presence of coordinating solvents [30]. At temperatures below 350 Kelvin, the primary decomposition pathway produces magnesium chloride and free acetylene with a calculated branching ratio of 87% [29]. Alternative pathways leading to oligomeric products become significant only at elevated temperatures above 450 Kelvin [26].

The developed predictive models incorporate transition state theory to estimate rate constants for competing reaction channels [31]. Calculated rate ratios indicate that the primary decomposition pathway is favored by a factor of 15:1 compared to oligomerization processes under standard conditions [27]. These computational predictions provide valuable guidance for optimizing reaction conditions to minimize unwanted byproduct formation in synthetic applications [30].

Temperature (K)Primary Decomposition (%)Oligomerization (%)Other Pathways (%)
29892.34.13.6
35087.48.73.9
40078.216.35.5
45065.927.46.7

Dates

Last modified: 08-19-2023

Explore Compound Types